molecular formula C10H12FNO B4818291 N-[1-(4-fluorophenyl)ethyl]acetamide

N-[1-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B4818291
M. Wt: 181.21 g/mol
InChI Key: IDQNNPJLBVGCLN-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Acetamide (B32628) Derivatives in Synthetic and Medicinal Chemistry Research

The strategic incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's high electronegativity and small atomic size can significantly alter properties such as metabolic stability, membrane permeability, potency, and selectivity. mdpi.com The introduction of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles. researchgate.net This has led to a surge in the development of fluorinated pharmaceuticals, with approximately 20% of all drugs on the market containing at least one fluorine atom. researchgate.net

Fluorinated acetamide structures, in particular, are found in a variety of biologically active compounds and serve as crucial pharmaceutical intermediates. archivemarketresearch.comiucr.org The global market for these intermediates is growing steadily, driven by the demand for new and more effective drugs across various therapeutic areas. archivemarketresearch.com Research in this field focuses on developing novel and more efficient fluorination methods, including late-stage fluorination and green chemistry approaches, to synthesize complex fluorinated molecules. archivemarketresearch.comnih.gov The acetamide group itself is a common feature in many bioactive molecules, and N-(substituted phenyl)acetamides have been investigated for a range of biological activities. iucr.orgnih.govjcbsc.org

Significance of the Chiral N-[1-(4-fluorophenyl)ethyl]acetamide Moiety in Advanced Chemical Synthesis

The significance of this compound is profoundly linked to its chirality. The molecule possesses a stereocenter at the ethyl group's alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. In biological systems, where chirality is fundamental, different enantiomers of a drug can have vastly different pharmacological activities. mdpi.com

The chiral 1-(4-fluorophenyl)ethylamine precursor is a critical building block in asymmetric synthesis. chemicalbook.com The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, and kinetic resolution is a key technique to separate racemic mixtures. mdpi.comwikipedia.org Enzymatic kinetic resolution, often employing lipases, is a widely used method for the enantioselective acylation of chiral amines and alcohols, allowing for the isolation of single enantiomers. wikipedia.orgnih.govmdpi.com For instance, lipases from Candida antarctica and Candida rugosa have been successfully used to resolve chiral molecules through enantioselective acylation. nih.govmdpi.com

The ability to synthesize or isolate a specific enantiomer of this compound or its precursor amine is crucial for its use as a chiral building block. This allows for the construction of more complex, stereochemically defined molecules, which is essential for developing highly specific and effective pharmaceuticals. rsc.orgfrontiersin.org The development of racemization-free coupling reagents and advanced catalytic systems continues to improve the efficiency and selectivity of synthesizing chiral amides. rsc.orgnih.gov

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research involving structures related to this compound is focused on the synthesis of novel derivatives and their potential applications. For example, various N-phenylacetamide derivatives are being synthesized and evaluated for activities ranging from anticancer to antibacterial and nematicidal properties. nih.govnih.govresearchgate.net These studies often explore how different substitutions on the phenyl ring and acetamide group influence biological activity, a field known as structure-activity relationship (SAR) studies. nih.gov

A significant trajectory is the development of more sustainable and efficient synthetic methods, such as microwave-assisted and ultrasound-assisted synthesis, to create libraries of these compounds for screening. researchgate.net While the synthesis and application of various substituted acetamides are well-documented, a specific knowledge gap exists regarding the dedicated exploration of this compound itself as a primary bioactive agent. Much of its current value is derived from its role as a synthetic intermediate or as a structural motif within a larger molecule.

Future research could focus on the following areas:

Intrinsic Biological Activity: A comprehensive investigation into the specific biological activities of the individual enantiomers of this compound.

Advanced Intermediate Synthesis: Exploring its use in the synthesis of novel, complex chiral molecules beyond its current applications.

Catalyst Development: Further refinement of catalytic systems for the highly selective and efficient asymmetric synthesis of its chiral precursor, 1-(4-fluorophenyl)ethylamine. frontiersin.org

Material Science Applications: Investigating the potential of this and related fluorinated compounds in material science, an area where fluorinated molecules have shown promise. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound Precursor Data for the direct precursor amine, as comprehensive data for the acetamide is not readily available in public databases.

PropertyValueSource
Compound Name 1-(4-Fluorophenyl)ethylamine
CAS Number 403-40-7 chemicalbook.com
Molecular Formula C₈H₁₀FN chemicalbook.com
Molecular Weight 139.17 g/mol chemicalbook.comsigmaaldrich.com
Boiling Point 145 °C chemicalbook.com
Density 1.059 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.502 chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQNNPJLBVGCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Enantioselective Approaches for N 1 4 Fluorophenyl Ethyl Acetamide and Analogues

Established Synthetic Routes and Precursor Chemistry

The foundational methods for constructing N-[1-(4-fluorophenyl)ethyl]acetamide rely on well-established amidation reactions, where the strategic selection of precursors is critical to the success of the synthesis.

Amidation Reactions and Strategic Precursors (e.g., 4-fluoro-N-isopropylbenzenamine, 2-(methylthio)acetyl chloride)

The most direct and widely used method for forming the amide bond in N-aryl acetamides is the acylation of an amine with an acylating agent, such as an acyl chloride. fishersci.it This approach, often referred to as the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.it

A specific example relevant to the synthesis of analogues is the reaction between 4-fluoro-N-isopropylbenzenamine and 2-(methylthio)acetyl chloride . iucr.orgiucr.org In a typical procedure, the amine is dissolved in a solvent like acetonitrile, and after cooling, a tertiary amine base such as triethylamine (B128534) is added, followed by the acyl chloride. iucr.orgiucr.org The reaction is stirred for several hours to completion. This method is effective for preparing N-aryl-N-alkyl-2-(methylthio)acetamides, which are precursors to other functionalized compounds. iucr.org

Alternative amidation strategies involve the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium salt reagents such as HATU and HBTU. fishersci.it These methods form a highly reactive intermediate that is readily attacked by the amine to yield the desired amide. fishersci.it For instance, phenylacetamide derivatives have been synthesized by reacting 4-fluorophenyl acetic acid with aniline (B41778) derivatives using EDC and HOBt (Hydroxybenzotriazole) in acetonitrile. nih.gov

The table below summarizes a representative amidation reaction using strategic precursors.

Reactant 1Reactant 2Reagent/SolventProductReference
4-fluoro-N-isopropylbenzenamine2-(methylthio)acetyl chlorideTriethylamine / AcetonitrileN-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide iucr.org, iucr.org
4-fluorophenyl acetic acidAniline DerivativesEDC, HOBt / Acetonitrile2-(4-Fluorophenyl)-N-phenylacetamide Derivatives nih.gov
Carboxylic AcidsAmines(2-(Thiophen-2-ylmethyl)phenyl)boronic acidAmides organic-chemistry.org

Asymmetric Synthesis and Enantiocontrol in this compound Production

The biological activity of chiral molecules is often confined to a single enantiomer. Therefore, developing methods for the enantioselective synthesis of this compound, which contains a stereocenter on the ethyl group, is of high importance. This is typically achieved by creating the chiral amine precursor, 1-(4-fluorophenyl)ethanamine (B1330211), in an enantiomerically pure form before the final amidation step.

Chiral Auxiliary-Based Strategies

One of the classical approaches to asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This strategy entails temporarily attaching a chiral molecule to an achiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org

Commonly used auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgresearchgate.net For example, an N-acylated oxazolidinone can be stereoselectively alkylated. wikipedia.org The bulky auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity. wikipedia.org While not a direct synthesis of the target amide, this methodology is fundamental for creating chiral carboxylic acid or amine precursors that can be subsequently used.

Chiral Auxiliary TypeApplicationStereochemical Control MechanismReference
Oxazolidinones (Evans') Aldol reactions, AlkylationsSteric hindrance from the auxiliary directs the approach of the electrophile. wikipedia.org, researchgate.net
Camphorsultam Michael additions, Diels-Alder reactionsRigid bicyclic structure provides effective facial shielding. wikipedia.org
Pseudoephedrine Alkylation of enolatesForms a stable chelated intermediate that directs alkylation. wikipedia.org

Asymmetric Catalysis for Stereoselective Formation

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org A primary method for producing the key chiral amine precursor is the asymmetric hydrogenation of a prochiral imine or related unsaturated compound. acs.org

Transition metal catalysts, particularly those based on rhodium, iridium, and ruthenium, combined with chiral phosphine (B1218219) ligands, have proven highly effective for the asymmetric hydrogenation of N-aryl imines. acs.org For instance, the imine derived from 4-fluoroacetophenone and a nitrogen source can be reduced to chiral 1-(4-fluorophenyl)ethanamine with high enantioselectivity. The choice of chiral ligand, such as those from the P-stereogenic phosphine family, is critical for achieving high levels of stereocontrol. acs.org

Beyond transition metals, main group elements and organic molecules can also serve as asymmetric catalysts. Chiral Brønsted acids have been used to catalyze enantioselective additions to imines, while chiral boranes can effect the highly chemo- and enantioselective reduction of nitrogen-containing heterocycles and imines. nih.govnih.gov

Enzymatic and Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful and sustainable strategy for producing enantiopure chiral amines. wiley.combohrium.com Enzymes operate under mild conditions and exhibit exceptional stereoselectivity, making them ideal for industrial applications. wiley.com

Key enzyme classes for chiral amine synthesis include:

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone acceptor. wiley.com The synthesis of the chiral amine precursor for this compound could be achieved by the transamination of 4-fluoroacetophenone using either an (R)- or (S)-selective ω-TA to yield the desired enantiomer with high purity. wiley.com This technology has been successfully applied on an industrial scale for the production of other chiral amines. wiley.com

Amine Dehydrogenases (AmDHs): AmDHs perform the reductive amination of a ketone using ammonia (B1221849) and a hydride source, typically from a cofactor like NADH or NADPH. bohrium.comhims-biocat.eu Advances in protein engineering have led to the development of AmDHs with broad substrate scope and high stereoselectivity. bohrium.com

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of pre-formed imines to amines. manchester.ac.uk They offer a complementary approach to AmDHs and can be used in enzymatic cascades to produce complex chiral amines from simple starting materials. manchester.ac.uk

Lipases: In some cases, lipases can be used for the kinetic resolution of racemic amines via enantioselective acylation. While this results in a maximum theoretical yield of 50% for a single enantiomer, it can be an effective strategy. nih.gov Lipases can also directly catalyze amidation reactions, sometimes with a degree of enantioselectivity. nih.gov

The table below outlines common biocatalytic approaches for chiral amine synthesis.

Enzyme ClassReaction TypeSubstrate ExampleProductKey AdvantageReference
ω-Transaminase (ω-TA) Asymmetric AminationKetone (e.g., 4-fluoroacetophenone)Chiral AmineHigh enantioselectivity (>99% ee), direct conversion. wiley.com
Amine Dehydrogenase (AmDH) Reductive AminationKetone + AmmoniaChiral AmineHigh yield and enantiomeric excess. hims-biocat.eu, bohrium.com
Imine Reductase (IRED) Asymmetric Imine ReductionImineChiral AmineHigh selectivity for a broad range of imines. manchester.ac.uk

Development of Novel and Sustainable Synthetic Pathways

The synthesis of this compound fundamentally relies on two key transformations: the formation of the chiral amine 1-(4-fluorophenyl)ethylamine and its subsequent N-acetylation. Novel and sustainable pathways prioritize the use of biocatalysis and chemoenzymatic methods to achieve high enantioselectivity and reduce environmental impact.

A primary route to the chiral amine intermediate is the asymmetric reduction of the prochiral ketone, 4'-fluoroacetophenone. This transformation is effectively catalyzed by ω-transaminases (ω-TAs). These pyridoxal-5-phosphate (PLP) dependent enzymes facilitate the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or L-alanine, to the ketone, yielding the desired chiral amine with high enantiomeric excess (ee). mdpi.comelsevierpure.comrsc.org The use of ω-TAs represents a significant advancement over traditional chemical methods, which often require harsh reagents and protecting group strategies. mygreenlab.org The reaction equilibrium can be a challenge, but strategies such as using whole-cell systems to remove the pyruvate (B1213749) byproduct can dramatically increase the reaction yield. elsevierpure.com

Another established enantioselective approach is the kinetic resolution of racemic 1-(4-fluorophenyl)ethylamine. This can be achieved through lipase-catalyzed acylation. researchgate.net In this method, an enzyme, such as Candida antarctica lipase (B570770) B (CALB), selectively acylates one enantiomer of the amine, allowing for the separation of the slower-reacting enantiomer and the acylated product. researchgate.netorganic-chemistry.org While effective, kinetic resolutions are inherently limited to a maximum theoretical yield of 50% for a single enantiomer. To overcome this limitation, dynamic kinetic resolution (DKR) processes have been developed. DKR combines the enzymatic resolution with an in situ racemization of the unreacted amine enantiomer, typically using a metal catalyst like a ruthenium complex. organic-chemistry.org This chemoenzymatic approach allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. organic-chemistry.org

The final step, the N-acetylation of 1-(4-fluorophenyl)ethylamine, can also be accomplished using sustainable methods. Enzymatic acylation, often using the same lipases employed in kinetic resolution, provides a green alternative to traditional chemical methods that may use harsh acylating agents. mdpi.comnih.gov These enzymatic methods can be performed in greener solvents and often require minimal downstream processing. mdpi.com

Below are tables summarizing research findings for key enantioselective steps in the synthesis of this compound and its analogues.

Table 1: ω-Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines This table presents data for the asymmetric synthesis of chiral amines from corresponding prochiral ketones using various ω-transaminase biocatalysts.

Ketone SubstrateBiocatalystAmine DonorConversion (%)Enantiomeric Excess (ee %)Reference
4'-(Trifluoromethyl)acetophenoneω-TA (TR8)Isopropylamine>99>99 (S) mdpi.com
Acetophenoneω-TA (Vibrio fluvialis)L-Alanine92.1>99 (S) elsevierpure.com
1-Phenylpropan-2-oneImmobilized (R)-TAIsopropylamine88-89>99 (R) nih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Amines This table shows results from the kinetic resolution of racemic amines via lipase-catalyzed acylation.

Racemic AmineBiocatalystAcylating AgentSolventConversion (%)Product ee (%)Reference
1-Phenylethylamine (B125046)Novozym 435 (CALB)Ethyl Acetate (B1210297)Toluene~50>99 (R)-amide researchgate.net
1-PhenylethylaminePseudomonas fluorescens LipaseVinyl Acetate2-MeTHF~50>90 nih.gov
Aromatic AminesCandida antarctica Lipase B (CALB)Isopropyl acetateTolueneHighHigh organic-chemistry.org

Green Chemistry Principles and Methodological Enhancements in this compound Synthesis

The synthesis of this compound is increasingly being evaluated through the lens of green chemistry, which aims to minimize waste, reduce energy consumption, and utilize renewable resources.

Application of Biocatalysis: The use of enzymes, such as ω-transaminases and lipases, is a cornerstone of green synthetic strategies for this molecule. nih.gov Biocatalysis offers several advantages over traditional chemical catalysis:

High Selectivity: Enzymes operate with exceptional chemo-, regio-, and stereoselectivity, reducing the formation of byproducts and eliminating the need for protecting groups. mygreenlab.org

Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media or green solvents at ambient temperature and pressure, significantly reducing energy consumption. mdpi.comnih.gov

Reduced Waste: The high selectivity and efficiency of biocatalysts lead to higher yields and less waste, contributing to a better E-Factor (Environmental Factor). wikipedia.org

Sustainable Solvents and Reagents: A key enhancement is the replacement of hazardous organic solvents with more environmentally benign alternatives. For instance, cyclopentyl methyl ether (CPME) has been demonstrated as a green and safe solvent for lipase-catalyzed amide bond formation. mdpi.comnih.gov Water is the ideal green solvent, and many biocatalytic steps are performed in aqueous buffers. elsevierpure.com The choice of reagents is also critical. In transaminase-catalyzed reactions, using readily available and volatile donors like isopropylamine is advantageous because the resulting acetone (B3395972) coproduct can be easily removed, helping to drive the reaction equilibrium. rsc.org

Process Intensification and Metrics: Methodological enhancements also include process intensification, such as the development of one-pot chemoenzymatic or multi-enzyme cascade reactions. nih.gov These approaches combine multiple synthetic steps into a single operation, which saves time, reduces solvent use, and minimizes waste from intermediate purification steps. The sustainability of these new pathways can be quantified using green chemistry metrics. wikipedia.org Metrics like Atom Economy (AE), Reaction Mass Efficiency (RME), and the E-Factor are used to assess the efficiency and environmental impact of a synthetic route. mygreenlab.orgnih.gov For example, an ideal synthesis would have a high atom economy, incorporating the maximum number of atoms from the reactants into the final product, and a low E-Factor, indicating minimal waste generation. wikipedia.org The development of enzymatic and chemoenzymatic routes for this compound and its precursors demonstrates a significant improvement in these metrics compared to classical chemical syntheses.

Table 3: Green Chemistry Metrics for Synthetic Reactions This table provides a brief description of common metrics used to evaluate the sustainability of chemical processes.

MetricDescriptionGoalReference
Atom Economy (MW of product / Σ MW of reactants) x 100%Maximize mygreenlab.org
E-Factor (Environmental Factor) Total waste (kg) / Product (kg)Minimize wikipedia.org
Reaction Mass Efficiency (RME) Mass of isolated product / (Total mass of reactants) x 100%Maximize nih.gov
Effective Mass Yield Mass of product / (Mass of non-benign reagents) x 100%Maximize mygreenlab.org

Advanced Structural Elucidation and Conformational Analysis of N 1 4 Fluorophenyl Ethyl Acetamide

High-Resolution Spectroscopic Techniques for Definitive Structure Assignment

High-resolution spectroscopic methods are indispensable for the initial determination of the molecular structure of N-[1-(4-fluorophenyl)ethyl]acetamide, providing detailed information on the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Molecular Connectivity

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 4-fluorophenyl ring would typically appear as a complex multiplet system in the downfield region (around 7.0-7.4 ppm) due to coupling with each other and with the fluorine atom. The methine proton (CH) adjacent to the phenyl ring and the nitrogen atom would likely resonate as a quartet (around 5.0-5.2 ppm) due to coupling with the neighboring methyl protons. The methyl protons (CH₃) of the ethyl group would appear as a doublet (around 1.4-1.6 ppm) due to coupling with the methine proton. The amide proton (NH) would present as a broad singlet or a doublet (typically in the range of 7.5-8.5 ppm), with its chemical shift and multiplicity being sensitive to the solvent and concentration. The acetyl methyl protons (COCH₃) would be observed as a sharp singlet in the upfield region (around 2.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbonyl carbon of the acetamide (B32628) group is expected to be the most downfield signal (around 170 ppm). The aromatic carbons would appear in the 115-140 ppm range, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The methine carbon would resonate around 50-60 ppm, while the two methyl carbons would be found in the upfield region (around 20-25 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
COCH₃ ~2.0~23Singlet
C H₃-CH~1.5~22Doublet
CH₃-C H~5.1~55Quartet
NH ~8.0-Broad Singlet/Doublet
Aromatic C H~7.0-7.3~115 (d, JCF ≈ 21 Hz)Multiplet
Aromatic C H~7.3-7.5~128 (d, JCF ≈ 8 Hz)Multiplet
C -F-~162 (d, JCF ≈ 245 Hz)-
C -N-~138-
C =O-~170-

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band around 1650 cm⁻¹ would be indicative of the amide I band (C=O stretching). The amide II band (N-H bending and C-N stretching) would be expected around 1550 cm⁻¹. The N-H stretching vibration would appear as a band in the region of 3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below this value. The C-F stretching vibration would give rise to a strong band in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would be expected to produce strong signals. The C=O stretch, while strong in the IR, would be weaker in the Raman spectrum. Conversely, symmetric vibrations and non-polar bonds would tend to give stronger Raman signals.

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-HStretching~3300Weak
Aromatic C-HStretching~3100-3000Strong
Aliphatic C-HStretching~3000-2850Strong
C=O (Amide I)Stretching~1650Moderate
N-H (Amide II)Bending~1550Weak
Aromatic C=CStretching~1600, ~1500Strong
C-FStretching~1250-1000Moderate

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental composition of this compound. This technique can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₀H₁₂FNO), the expected exact mass can be calculated and compared to the experimental value to confirm its molecular formula.

X-ray Crystallography for Solid-State Structure and Chiral Purity

Single-crystal X-ray crystallography is the most powerful technique for determining the three-dimensional arrangement of atoms in the solid state. nih.gov For a chiral compound like this compound, this method can unambiguously establish its absolute configuration if a single enantiomer crystallizes in a chiral space group. The analysis of the crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's geometry in the crystalline form. Furthermore, crystallizing a sample of a single enantiomer allows for the confirmation of its enantiomeric purity. In the case of a racemic mixture, the compound may crystallize as a racemic compound (both enantiomers in the same unit cell) or as a conglomerate (a physical mixture of crystals of the two enantiomers).

Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

While X-ray crystallography provides a static picture of the molecule in the solid state, conformational analysis explores the different spatial arrangements of the atoms that can be achieved through rotation about single bonds. For this compound, rotations around the C-N bond of the amide and the C-C bond connecting the ethyl group to the phenyl ring are of particular interest.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, it is possible to identify and analyze hydrogen bonds, halogen bonds, and other van der Waals interactions. For this compound, one would expect to observe significant N-H···O hydrogen bonding between the amide groups of adjacent molecules, forming chains or dimers. Weaker C-H···O and C-H···F interactions, as well as π-π stacking of the fluorophenyl rings, may also play a role in the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for studying chiral molecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly sensitive to the stereochemistry of the molecule and can be used to determine the enantiomeric excess of a sample. The CD spectrum of an enantiomerically pure sample of this compound would show characteristic positive or negative Cotton effects, which are directly related to its absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org Similar to CD, ORD spectra are unique for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with that of known compounds or with theoretical predictions. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is highly informative about the stereochemistry of the molecule.

Computational and Theoretical Investigations of N 1 4 Fluorophenyl Ethyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico methods, including Density Functional Theory (DFT) and Hartree-Fock (HF) wave function techniques, are used to model the molecular structure and predict various chemical and physical properties without the need for empirical data. nih.gov For acetamide (B32628) derivatives, calculations are often performed using specific basis sets, such as B3LYP/6-311++G**, to study properties like hydrogen bonding. researchgate.net

The electronic structure of a molecule governs its reactivity and interactions. Key descriptors derived from quantum chemical calculations include the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO & LUMO): FMO theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.org The HOMO is the orbital most likely to donate electrons, representing nucleophilic character, while the LUMO is the most likely to accept electrons, indicating electrophilic character. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For related acetamide derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, mapping electrostatic potential onto the electron density surface. researchgate.netyoutube.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The MEP map uses a color spectrum to indicate charge regions: red typically signifies areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent neutral or weakly charged regions. For acetamide derivatives, MEP analysis helps identify sites prone to hydrogen bonding and other intermolecular interactions. nih.gov

Computational methods can accurately predict spectroscopic data, which is essential for structural elucidation and characterization.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a vital step in confirming molecular structures. researchgate.net Computational techniques range from data-driven machine learning models, which leverage large databases of known spectra, to ab initio quantum chemistry calculations. researchgate.netnih.gov For complex organic molecules, DFT methods are commonly used to calculate nuclear shielding constants, which are then converted to chemical shifts. nih.gov While highly accurate predictors for ¹H and ¹³C NMR exist, their precision can be influenced by factors like the solvent environment. nih.gov For related N-(4-fluorophenyl)acetamide structures, DFT calculations have been employed to study NMR parameters and hydrogen bonding properties. researchgate.net

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using methods like DFT are used to interpret experimental infrared (IR) and Raman spectra. esisresearch.org The calculated harmonic frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. researchgate.netscirp.orgnist.gov For example, in a study on 4-fluoro-N-(20-hydroxy-40-nitrophenyl)phenylacetamide, DFT calculations were used to assign the vibrational modes observed in its FT-IR and FT-Raman spectra. esisresearch.org The table below shows a sample of these calculated frequencies and their assignments, which demonstrates the type of data generated for similar molecular structures.

AssignmentCalculated Frequency (cm⁻¹) (DFT)Observed IR (cm⁻¹)Observed Raman (cm⁻¹)
NH stretch343333433340
CH₂ asymmetric stretch299929422992
CH₂ symmetric stretch2938-2927
C=O stretch167016861683
C-N stretch132513391335

Data derived from a study on the related compound 4-fluoro-N-(20-hydroxy-40-nitrophenyl)phenylacetamide for illustrative purposes. esisresearch.org

Molecular Docking and Dynamics Simulations for Biomolecular Interaction Prediction

To explore the potential biological activity of N-[1-(4-fluorophenyl)ethyl]acetamide, molecular docking and dynamics simulations are employed. These methods predict how the molecule might bind to a biological target, such as a protein or enzyme, and its behavior in a biological environment. rjptonline.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjptonline.orgnih.gov The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function, which often estimates the free energy of binding. nih.gov Studies on various acetamide derivatives have used molecular docking to screen for potential inhibitors of enzymes like C-Kit Tyrosine Kinase and to understand their binding modes. rjptonline.orgnih.gov The results typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. rjptonline.org

For a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, docking studies identified promising antimicrobial and antiproliferative agents by demonstrating good docking scores within the binding pockets of selected protein targets. researchgate.net Such analyses are crucial for rational drug design. rjptonline.orgresearchgate.net

Molecular dynamics (MD) simulations provide detailed information about the movement and conformational changes of a molecule over time. chemrxiv.org By simulating a molecule in a solvent box (typically water) under physiological conditions, MD can reveal the stability of ligand-protein complexes, conformational flexibility, and the influence of the environment on the molecule's structure. nih.gov For N-methyl acetamide, a simple model for the peptide bond, MD simulations have been used to develop accurate potential energy functions that describe its interactions with water, which is crucial for understanding protein folding and function. chemrxiv.org

Crystal structure analysis of related compounds, such as N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, provides empirical data on solid-state conformation, including key dihedral angles. iucr.org For this compound, the dihedral angle between the amide group and the fluorobenzene (B45895) ring was found to be 87.30(5)°, indicating a nearly perpendicular orientation. iucr.org Such data is valuable for validating and refining the force fields used in MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design Principles

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized molecules and guide the design of more potent analogs. nih.gov

QSAR studies have been successfully applied to various acetamide derivatives to model activities such as anticonvulsant and matrix metalloproteinase inhibition. nih.gov These models are built using statistical methods like Multiple Linear Regression (MLR) or machine learning approaches like Bayesian-Regularized Neural Networks (BRANN). nih.gov The validity of a QSAR model is assessed through cross-validation techniques. nih.gov For example, a QSAR study on phenylacetamide derivatives identified several compounds with potential antidepressant activity, which was then confirmed through biological testing. nih.gov While a specific QSAR model for this compound is not available, the principles derived from studies on similar scaffolds are instrumental in understanding the structural requirements for its potential biological activities.

Elucidation of Reaction Mechanisms Through Computational Chemistry

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. In the context of the synthesis of this compound, computational studies, particularly those employing Density Functional Theory (DFT), can map out the potential energy surface of the reaction, identifying transition states, intermediates, and the associated energy barriers. While specific computational studies on the N-acetylation of 1-(4-fluorophenyl)ethylamine are not extensively available in the literature, the general mechanisms of amine acylation have been computationally investigated, offering a solid framework for understanding this specific transformation.

The reaction typically initiates with the nucleophilic attack of the nitrogen atom of the amine on one of the carbonyl carbons of the acetic anhydride (B1165640). This leads to the formation of a tetrahedral intermediate. This intermediate is a high-energy species and is not typically isolated. The subsequent steps involve the collapse of this intermediate, leading to the formation of the amide bond and the elimination of a leaving group, in this case, an acetate (B1210297) ion.

Computational investigations into analogous systems have explored different catalytic pathways that can influence the reaction mechanism and its efficiency. These include catalysis by a second molecule of the amine (base catalysis) or by an acid catalyst. acs.org For example, in the amine-catalyzed pathway, the second amine molecule can act as a proton shuttle, facilitating the deprotonation of the attacking amine and the protonation of the leaving group, thereby lowering the activation energy of the transition states.

A general representation of the uncatalyzed and amine-catalyzed reaction pathways for the N-acetylation of 1-(4-fluorophenyl)ethylamine with acetic anhydride is depicted below.

Uncatalyzed Mechanism:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of 1-(4-fluorophenyl)ethylamine attacks a carbonyl carbon of acetic anhydride.

Tetrahedral Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.

Proton Transfer: An intramolecular or solvent-assisted proton transfer occurs from the nitrogen to the oxygen of the leaving acetate group.

Leaving Group Elimination: The carbon-oxygen bond of the leaving group breaks, reforming the carbonyl double bond and yielding the this compound product and acetic acid.

Amine-Catalyzed Mechanism:

Nucleophilic Attack and Concerted Proton Transfer: The attacking amine is assisted by a second amine molecule, which accepts a proton from the nucleophilic amine as it attacks the anhydride.

Tetrahedral Intermediate: A more stabilized tetrahedral intermediate is formed.

Proton Shuttle and Elimination: The protonated amine (conjugate acid) transfers the proton to the leaving group as it departs, regenerating the amine catalyst.

The energy profiles of these pathways can be computationally determined, providing quantitative data on the activation barriers for each step. While specific data for this compound is not published, hypothetical data based on similar computed reactions can illustrate the energetic landscape.

Reaction Step Hypothetical Activation Energy (Uncatalyzed) (kcal/mol) Hypothetical Activation Energy (Amine-Catalyzed) (kcal/mol)
Nucleophilic Attack & Intermediate Formation15 - 2010 - 15
Proton Transfer & Leaving Group Elimination10 - 155 - 10

This table presents hypothetical data based on computational studies of analogous amine acylation reactions to illustrate the expected energetic differences between uncatalyzed and catalyzed pathways. Actual values for the specific reaction may vary.

Furthermore, computational studies can provide detailed geometric information about the transition states, such as the bond lengths and angles of the forming and breaking bonds.

Transition State Parameter Description Hypothetical Value (Å)
N-C (forming bond)The distance between the amine nitrogen and the carbonyl carbon in the transition state of the nucleophilic attack.1.8 - 2.2
C-O (breaking bond)The distance of the bond to the leaving group in the transition state of the elimination step.1.5 - 1.9

This table provides hypothetical geometric parameters for the transition states based on general computational models of nucleophilic addition-elimination reactions.

Biochemical and Molecular Interaction Studies of N 1 4 Fluorophenyl Ethyl Acetamide

In Vitro Receptor Binding and Ligand Affinity Studies for Specific Molecular Targets

Direct in vitro receptor binding and ligand affinity studies for N-[1-(4-fluorophenyl)ethyl]acetamide are not extensively documented in publicly available research. However, the structural motifs present in the molecule, namely the N-phenylethylacetamide core and the 4-fluorophenyl group, are found in compounds that have been investigated for their affinity to various molecular targets.

Analogues of this compound have shown affinity for several receptor types. For instance, derivatives of 2-(4-fluorophenyl)ethylamine have been synthesized and evaluated for their binding to dopamine D-1 and D-2 receptors. In these studies, N-substitution on the ethylamine chain influenced the affinity and selectivity for D-2 binding sites. Specifically, the introduction of an N-ethyl or N-n-propyl-N-(2-phenylethyl) group decreased affinity for D-1 receptors while significantly enhancing affinity for D-2 receptors. This suggests that the N-acetyl group in this compound could similarly influence dopamine receptor affinity.

Furthermore, compounds containing a 4-fluorophenyl moiety linked to a pyrazolopyrimidine acetamide (B32628) scaffold have been identified as high-affinity ligands for the 18kDa translocator protein (TSPO). These studies revealed that modifications to the N,N-disubstituted acetamide portion of the molecule significantly impact binding affinity, with some analogues achieving picomolar to nanomolar Ki values. This indicates that the this compound structure could potentially interact with TSPO.

The broader class of N-benzyl phenethylamines, which share the phenethylamine backbone, has been extensively studied for its interaction with serotonin receptors, particularly the 5-HT2A receptor. These studies have demonstrated that substitutions on both the phenethylamine and N-benzyl portions of the molecule can dramatically affect binding affinity and functional activity, with some analogues exhibiting subnanomolar affinity for the 5-HT2A receptor. While this compound is an N-acetyl rather than an N-benzyl derivative, these findings highlight the potential for this class of compounds to interact with serotonin receptor subtypes.

Table 1: Receptor Binding Affinity of Selected Analogues

Analogue Class Target Receptor(s) Key Findings
2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives Dopamine D1 and D2 N-alkylation decreased D1 affinity and increased D2 affinity.
Pyrazolopyrimidine acetamides with a 4-fluorophenyl group Translocator Protein (TSPO) Displayed picomolar to nanomolar binding affinity.

Enzyme Inhibition and Activation Mechanisms in Cell-Free and In Vitro Biochemical Assays

While specific data on the direct enzyme inhibition or activation by this compound is limited, research on structurally related compounds provides insights into its potential enzymatic interactions. The acetamide and fluorophenyl moieties are present in various molecules that have been characterized as enzyme inhibitors.

A notable example is a series of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivatives that have been identified as highly selective inhibitors of p38 mitogen-activated protein kinase (MAPK) nih.gov. X-ray crystallography of these inhibitors bound to p38α revealed that the 4-fluorophenyl group occupies a key position within the ATP binding pocket. This suggests that the N-[1-(4-fluorophenyl)ethyl] moiety could also interact with the active site of p38 MAPK.

Furthermore, N-phenylacetamide derivatives have been investigated for their potential as anticancer agents, although the precise enzymatic targets are not always fully elucidated nih.gov. In one study, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting interference with critical cellular enzymes or pathways involved in cell proliferation nih.gov.

The broader class of acetamide-containing compounds has been explored for a wide range of enzymatic activities. For instance, some acetamide derivatives have been shown to possess anti-inflammatory properties, which may be mediated through the inhibition of enzymes such as cyclooxygenases.

Table 2: Enzyme Inhibition by Selected Analogues

Analogue Class Target Enzyme(s) Key Findings
5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivatives p38 MAP Kinase Potent and selective inhibition, with the 4-fluorophenyl group binding in the ATP pocket nih.gov.

Modulation of Specific Biochemical Pathways by this compound Analogues (e.g., Platelet Aggregation Pathway)

There is evidence to suggest that analogues of this compound can modulate specific biochemical pathways, most notably the platelet aggregation pathway.

Studies on fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids and their derivatives have demonstrated their ability to suppress platelet aggregation in vitro accscience.com. These compounds, which feature a fluorophenyl group, were found to inhibit the activation of platelet receptors, thereby interfering with fibrinogen binding and subsequent aggregation accscience.com. The position of the fluorine atom on the phenyl ring was shown to influence the inhibitory activity accscience.com.

While not direct analogues, these findings indicate that the presence of a fluorophenyl group in a small molecule can confer antiplatelet activity. Therefore, it is plausible that this compound could exhibit similar modulatory effects on the platelet aggregation pathway. The mechanism of action for the isoxazoline derivatives was proposed to involve the suppression of glycoprotein IIa/IIIb receptor activation accscience.com.

Further research into other biochemical pathways has revealed that phenylacetamide derivatives can have diverse effects. For example, some have been investigated for their anticancer properties, suggesting modulation of pathways involved in cell cycle regulation, apoptosis, and cell proliferation nih.gov.

Table 3: Modulation of Platelet Aggregation by Fluorophenyl-Containing Analogues

Analogue Class Pathway Modulated Mechanism of Action

Structure-Activity Relationship (SAR) Studies for Molecular Target Modulation (e.g., T-type Ca2+ channels, p38α MAPK, PDE-4)

Structure-activity relationship (SAR) studies on compounds structurally related to this compound have provided valuable insights into the molecular features required for the modulation of specific targets like T-type Ca2+ channels, p38α MAPK, and phosphodiesterase-4 (PDE-4).

T-type Ca2+ Channels: A series of phenyl acetamide derivatives has been identified as potent and selective antagonists of T-type calcium channels nih.gov. In these studies, substitutions at the 4-position of the phenyl ring were found to be critical for activity nih.gov. While a 4-fluoro substitution was not explicitly detailed in the provided summary, the exploration of various heterocyclic substitutions at this position highlights its importance for modulating potency and selectivity nih.gov. The acetamide moiety was a common feature of these active compounds nih.gov.

p38α MAPK: Research on 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors has shed light on the role of the phenyl group in binding and selectivity researchgate.net. Although these compounds have a more complex structure, the presence of a substituted phenyl ring is a recurring theme in p38 inhibitors. In another study on 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivatives, the 4-fluorophenyl group was shown to form a key hydrogen bond within the ATP binding site of p38α, contributing to the inhibitor's selectivity nih.gov.

PDE-4: The general scaffold of many PDE4 inhibitors often includes a substituted phenyl ring. While direct SAR studies on this compound for PDE-4 inhibition are not available, the vast literature on PDE4 inhibitors indicates that the nature and position of substituents on the phenyl ring are crucial for potency and selectivity across the different PDE4 isoforms nih.govencyclopedia.pub.

Table 4: Summary of SAR Findings for Related Compound Classes

Target Structural Moiety of Interest Key SAR Findings
T-type Ca2+ Channels Phenyl acetamide Substitutions at the 4-position of the phenyl ring are critical for activity nih.gov.
p38α MAPK 4-Fluorophenyl The 4-fluorophenyl group can form a key hydrogen bond in the ATP binding site, enhancing selectivity nih.gov.

Stereoselective Interactions with Defined Biomolecules

The presence of a chiral center at the ethyl group of this compound implies that its interactions with biomolecules are likely to be stereoselective. Research on the parent compound, N-(1-phenylethyl)acetamide, and its derivatives has consistently demonstrated the importance of stereochemistry in their biological activity smolecule.com.

Enzymatic kinetic resolution is a common method for synthesizing enantiomerically pure (S)-N-(1-phenylethyl)acetamide, relying on the high stereoselectivity of enzymes like Candida antarctica lipase (B570770) B (CALB) smolecule.com. This inherent enzymatic preference for one enantiomer over the other underscores the potential for stereoselective interactions with other biological targets.

In pharmaceutical research, the use of chiral intermediates like (S)-N-(1-phenylethyl)acetamide is crucial because different enantiomers of a drug can have vastly different pharmacological and toxicological profiles smolecule.com. The specific three-dimensional arrangement of the phenyl group, methyl group, and acetamide moiety around the chiral center creates a unique steric and electronic environment that dictates how the molecule interacts with the chiral binding pockets of proteins.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
2-(4-fluorophenyl)ethylamine
Pyrazolopyrimidine acetamide
N-benzyl phenethylamine
5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivatives
2-(4-fluorophenyl)-N-phenylacetamide
Fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids
Phenyl acetamide
4-phenyl-5-pyridyl-1,3-thiazole derivatives
N-(1-phenylethyl)acetamide
(S)-N-(1-phenylethyl)acetamide

Application of N 1 4 Fluorophenyl Ethyl Acetamide As a Chemical Probe or Synthetic Building Block

Role as an Intermediate in Multi-Step Organic Synthesis

The primary application of N-[1-(4-fluorophenyl)ethyl]acetamide is as an intermediate in multi-step organic synthesis. mit.edu An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In complex synthetic pathways, stable intermediates like this compound are essential for building more intricate molecular architectures.

The synthesis of this compound typically begins with a precursor like 1-(4-fluorophenyl)ethanone. bldpharm.com Through a series of reactions, often involving reductive amination to form 1-(4-fluorophenyl)ethylamine, followed by acylation with an acetylating agent, this compound is formed. Once synthesized, it serves as a stable, well-characterized building block. For instance, related N-phenylacetamide structures are known to be important intermediates in the preparation of pharmaceuticals. researchgate.netresearchgate.net The presence of the amide linkage and the fluorophenyl group provides specific points for further chemical modification, allowing chemists to elaborate the structure into a final target molecule with desired properties.

Scaffold for the Development of Novel Compound Libraries

In modern drug discovery, a "scaffold" is a core chemical structure that is systematically modified to create a "library" of related compounds. These libraries are then screened for biological activity against various therapeutic targets. The this compound structure is an example of a scaffold used for this purpose.

While research may not always focus on this exact molecule, the broader class of phenylacetamide and phenylethylamine derivatives is a rich source for generating novel compound libraries. researchgate.net Scientists synthesize numerous analogs by varying the substituents on the phenyl ring or by altering the amide portion of the molecule to explore structure-activity relationships (SAR).

Research has demonstrated the versatility of similar acetamide-based scaffolds:

Anticancer Agents: Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. nih.govnih.gov Similarly, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide has been identified as a novel scaffold leading to compounds active against both sensitive and resistant cancer cells. nih.gov

Antibacterial Agents: By introducing a thiazole (B1198619) moiety into an N-phenylacetamide scaffold, researchers have developed new derivatives with promising antibacterial activity. nih.gov

General Therapeutic Potential: The 1-phenylethylamine (B125046) moiety, a core component of the target compound, is frequently used to develop libraries targeting cancer and inflammation. researchgate.net The structural similarity of substituted arylacetamides to the side chain of natural penicillin also makes them interesting candidates for research. researchgate.net

The table below summarizes findings from related acetamide (B32628) scaffolds, illustrating the principle of using a core structure to develop diverse therapeutic candidates.

Scaffold ClassTherapeutic TargetResearch Finding
2-(4-Fluorophenyl)-N-phenylacetamide DerivativesAnticancer (Prostate Carcinoma)Compounds showed potent anticancer activity, with some nitro-substituted derivatives being the most active in the series. nih.gov
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamideAnticancer (Melanoma, Pancreatic, CML)A lead compound was discovered that induces cell death and shows a significant reduction of tumor growth in vivo. nih.gov
N-phenylacetamide with 4-Arylthiazole MoietiesAntibacterial (Xanthomonas)A derivative, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, showed potent activity, superior to commercial standards. nih.gov
2-(Substituted phenoxy)-N-(1-phenylethyl)acetamideAnticancer, Anti-inflammatoryNovel series developed using the 1-phenylethylamine moiety as a foundational building block for potential new chemical entities. researchgate.net

Utility in the Preparation of Analytical Standards and Reference Materials for Research

Analytical standards are highly pure, well-characterized materials used to calibrate analytical instruments, validate analytical methods, and as a reference point in identifying and quantifying other substances. Given that this compound is an intermediate in the synthesis of other potential active pharmaceutical ingredients (APIs), it is crucial to have it available as a reference standard.

The use of certified reference materials (CRMs) is mandated by regulatory agencies and accreditation bodies like the FDA and ISO to ensure the quality and accuracy of testing. cerilliant.com Companies specializing in chemical standards provide materials like N-Phenylacetamide, which is a known impurity of Paracetamol, for quality control purposes. lgcstandards.com

In a research or manufacturing setting, a reference standard for this compound would be used to:

Confirm the identity of the intermediate during a multi-step synthesis.

Quantify its purity and identify any related impurities.

Serve as a starting material for the synthesis of other certified reference materials, such as potential metabolites or degradation products.

The establishment of a compound as a reference standard requires extensive characterization, including techniques like Nuclear Magnetic Resonance (NMR), mass spectrometry, and X-ray crystallography to confirm its structure and purity. researchgate.net The availability of such a standard ensures the reliability and reproducibility of scientific research and manufacturing processes.

Advanced Analytical Methodologies for the Detection and Quantification of N 1 4 Fluorophenyl Ethyl Acetamide

Chromatographic Separations (HPLC, GC) for Purity Assessment and Isomeric Analysis

Chromatographic techniques are fundamental in determining the purity of N-[1-(4-fluorophenyl)ethyl]acetamide and for the separation of its potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods utilized for these purposes.

For purity assessment, reverse-phase HPLC (RP-HPLC) is a commonly employed technique. A typical RP-HPLC method for a related compound, Acetamide (B32628), N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-, uses a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. chromatographyonline.com This type of method is adept at separating the main compound from its impurities, allowing for accurate quantification of purity.

Due to the chiral center at the ethyl group, this compound exists as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral HPLC is the most prevalent method for this isomeric analysis. nih.gov This is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. nih.govyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating a range of chiral compounds. nih.gov The separation can be performed in either normal-phase or reversed-phase mode, with the choice of mobile phase significantly influencing the resolution of the enantiomers.

Gas chromatography is another powerful technique for isomeric analysis, particularly when coupled with a chiral stationary phase. google.com Chiral GC columns can effectively separate volatile enantiomers. For less volatile compounds, derivatization might be necessary to improve their chromatographic properties. ajrconline.org

Table 1: Illustrative Chromatographic Conditions for Analysis of Related Acetamide Compounds

ParameterHPLC for Purity (Similar Compound)Chiral HPLC for Enantiomers (General)Chiral GC for Enantiomers (General)
Column Newcrom R1 (Reverse Phase) sielc.comPolysaccharide-based (e.g., CHIRALPAK®) chiraltech.comChiral capillary column (e.g., Rt-bDEXse)
Mobile Phase/Carrier Gas Acetonitrile, Water, Phosphoric Acid sielc.comn-Hexane/Ethanol or Polar Organic Solvents nih.govHelium or Nitrogen
Detector UV or Diode Array Detector (DAD)UV or DADFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Application Purity assessment and impurity isolation sielc.comEnantiomeric separation and purity determination nih.govEnantiomeric separation of volatile compounds google.com

This table presents generalized conditions based on the analysis of structurally similar compounds and is for illustrative purposes.

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and In Vitro Metabolite Identification

Hyphenated techniques, which couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, are indispensable for trace analysis and metabolite identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying trace levels of compounds in complex matrices like biological fluids. researchgate.net The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides exceptional selectivity and sensitivity, allowing for the detection of minute quantities of this compound. researchgate.net The development of a robust LC-MS/MS method involves optimizing chromatographic conditions to separate the analyte from matrix interferences and fine-tuning mass spectrometer parameters for maximum signal intensity. For fluorinated compounds, LC-MS has proven to be a standard and sensitive method. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool, especially for the identification of volatile metabolites. nih.govnih.govresearchgate.netspringernature.comaber.ac.uk For in vitro metabolite identification studies, samples from incubations with liver microsomes or other enzyme systems are analyzed by GC-MS. nih.gov The resulting mass spectra of potential metabolites can be compared with libraries of known compounds or interpreted to elucidate their structures. nih.gov Derivatization is often employed to increase the volatility and improve the chromatographic behavior of polar metabolites. ajrconline.org

Table 2: Representative Hyphenated Techniques for Trace Analysis and Metabolite ID

TechniqueApplicationSample MatrixKey Advantages
LC-MS/MS Trace quantificationBiological fluids (plasma, urine), Environmental water nih.govnih.govHigh sensitivity, high selectivity, suitable for non-volatile compounds. researchgate.net
GC-MS Identification of volatile metabolitesIn vitro incubation mixtures, biological extractsExcellent separation for volatile compounds, extensive spectral libraries for identification. ajrconline.orgnih.gov

This table provides a general overview of the applications of these techniques.

Spectrophotometric Methods for Quantitative Determination in Research Matrices

UV-Visible spectrophotometry offers a simpler and more accessible method for the quantitative determination of this compound in research settings, particularly for bulk samples or formulations where high concentrations are expected. sphinxsai.com The method is based on the principle that the compound absorbs light in the UV-Vis region.

The presence of the fluorophenyl group and the acetamide chromophore suggests that the compound will have a characteristic UV absorption spectrum. researchgate.net A quantitative method would involve measuring the absorbance at the wavelength of maximum absorption (λmax) and relating it to the concentration using a calibration curve constructed with standards of known concentration, following the Beer-Lambert law. youtube.com

Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands and to reduce background interference, thereby improving the accuracy and specificity of the analysis. sphinxsai.comyoutube.com For instance, a first-order derivative spectrum can be used to determine the concentration of an analyte in the presence of interfering substances. sphinxsai.com While no specific spectrophotometric method for this compound is detailed in the reviewed literature, methods for similar aromatic amides can be adapted. sphinxsai.comnih.gov

Table 3: General Parameters for UV-Visible Spectrophotometric Analysis

ParameterDescription
Solvent A suitable solvent that dissolves the compound and is transparent in the wavelength range of interest (e.g., Methanol, Ethanol).
Wavelength of Maximum Absorption (λmax) The wavelength at which the compound exhibits maximum absorbance, providing the highest sensitivity. researchgate.net
Calibration Range A series of standard solutions of known concentrations used to establish a linear relationship between absorbance and concentration. sphinxsai.com
Detection Measurement of absorbance using a UV-Visible spectrophotometer.

This table outlines the fundamental parameters for developing a spectrophotometric method.

Future Directions and Emerging Research Avenues for N 1 4 Fluorophenyl Ethyl Acetamide

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling and Drug Design

The convergence of artificial intelligence (AI) and medicinal chemistry has initiated a new era in drug discovery and development. wiley.com AI and machine learning (ML) offer powerful tools to accelerate research, reduce costs, and improve the success rate of clinical trials by enhancing predictive capabilities. nih.govmdpi.com For N-[1-(4-fluorophenyl)ethyl]acetamide, these computational technologies can be pivotal in designing novel analogues with optimized properties.

Machine learning algorithms, such as deep neural networks (DNNs), support vector machines (SVMs), and random forests, can be trained on vast datasets of chemical structures and their associated biological activities. nih.gov By analyzing these data, AI models can predict the physicochemical properties, pharmacokinetic profiles, and potential toxicity of new derivatives of this compound before they are even synthesized. mdpi.comcrimsonpublishers.com This predictive power allows researchers to prioritize the most promising candidates for laboratory investigation.

Furthermore, generative AI models can design novel molecules (de-novo drug design) with desired therapeutic properties from the ground up. mdpi.comcrimsonpublishers.com By using the this compound scaffold as a starting point, these algorithms can explore a vast chemical space to propose innovative structures that are more likely to interact with specific biological targets. ijhespub.org This approach not only accelerates the discovery of lead compounds but also fosters the creation of unique chemical entities. nih.gov

Table 1: Application of AI/ML Models in the Design of this compound Analogues

AI/ML Model TypeApplication in Drug DesignPotential Benefit for this compound Research
Quantitative Structure-Activity Relationship (QSAR) Predicts the biological activity of a chemical compound based on its molecular structure. crimsonpublishers.comRapidly screen virtual libraries of analogues to identify candidates with potentially enhanced potency.
Deep Neural Networks (DNNs) Models complex, non-linear relationships between chemical features and biological outcomes, including toxicity prediction (e.g., DeepTox). nih.govcrimsonpublishers.comPredict potential off-target effects and toxicity profiles, guiding the design of safer analogues.
Generative Adversarial Networks (GANs) Generates novel molecular structures with specific, desired properties (de-novo design). crimsonpublishers.comCreate entirely new analogues with optimized characteristics for specific therapeutic targets.
Support Vector Machines (SVMs) Classifies compounds as active or inactive against a particular target based on their physicochemical properties. nih.govEfficiently filter large compound libraries to select promising candidates for further study.

Exploration of Untapped Molecular Targets and Mechanisms for this compound Analogues

While this compound is a known chemical entity, the full therapeutic potential of its structural analogues remains largely untapped. The presence of the fluorophenyl and acetamide (B32628) groups suggests that its derivatives could interact with a wide range of biological targets. nih.govmdpi.com Phenylacetamide derivatives have shown potential as anticancer agents, indicating that new analogues could be designed to target pathways involved in cell proliferation and apoptosis. nih.govnih.gov

Future research should focus on screening libraries of this compound analogues against diverse panels of molecular targets. The introduction of fluorine is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. mdpi.comnih.gov This suggests that fluorinated compounds derived from this scaffold could be effective modulators of enzymes such as kinases, proteases, or G-protein coupled receptors (GPCRs). Peptidyl fluoromethyl ketones, for example, are known inhibitors of hydrolytic enzymes like serine and cysteine proteases. mdpi.com

Investigating the mechanism of action of any newly identified active analogues is crucial. This involves elucidating how these molecules interact with their targets at a molecular level, which can be achieved through techniques like X-ray crystallography, cryo-electron microscopy, and computational docking studies. Understanding these mechanisms will not only validate the identified targets but also provide a rational basis for further structural optimization. mdpi.com

Table 2: Potential Molecular Targets for this compound Analogues

Molecular Target ClassRationale for ExplorationPotential Therapeutic Area
Kinases Phenylacetamide structures are present in some kinase inhibitors; fluorine can enhance binding affinity.Oncology, Inflammatory Diseases
Cysteine/Serine Proteases The electrophilic nature of fluorinated ketones suggests potential for inhibiting these enzymes. mdpi.comVirology, Oncology, Inflammatory Disorders
G-Protein Coupled Receptors (GPCRs) Aromatic and amide moieties are common features in GPCR ligands.Neurology, Metabolism, Cardiovascular Disease
Ion Channels Fluorinated compounds can modulate the function of various voltage-gated ion channels.Neurology, Cardiology

Innovations in Sustainable Synthesis and Process Optimization for this compound

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve efficiency. mdpi.comdntb.gov.ua Future research on this compound should focus on developing more sustainable and optimized synthetic routes.

Traditional chemical syntheses often rely on hazardous reagents, harsh reaction conditions, and organic solvents that generate significant waste. semanticscholar.org Innovations in this area could involve:

Biocatalysis: Employing enzymes, such as reductases or lyases, to perform specific chemical transformations with high selectivity and under mild conditions. the-innovation.orgnih.gov This approach can be particularly useful for stereoselective synthesis.

Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, ionic liquids, or bio-derived solvents such as ethyl lactate. dntb.gov.uanih.gov

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption. dntb.gov.uaresearchgate.net

Flow Chemistry: Transitioning from batch processing to continuous flow systems can improve safety, consistency, and scalability while minimizing waste.

Process optimization also entails improving the atom economy of the synthesis, where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org Developing catalytic methods that reduce the need for stoichiometric reagents is a key aspect of this endeavor. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis Approaches

Synthesis ParameterConventional ApproachPotential Green Innovation
Solvent Dichloromethane, AcetonitrileWater, Ethyl Lactate, Polyethylene Glycol (PEG) dntb.gov.ua
Catalyst Stoichiometric reagents, heavy metalsRecyclable heterogeneous catalysts, enzymes (biocatalysis) mdpi.comnih.gov
Energy Source Conventional heating (reflux)Microwave irradiation, ultrasonic-assisted synthesis semanticscholar.org
Reaction Time Often several hours to daysReduced reaction times, sometimes to minutes ijres.org
Waste Generation High E-factor (Environmental Factor)Lower E-factor, reduced chemical waste rsc.org

Challenges and Opportunities in Stereochemical Control and Functionalization of this compound

The this compound molecule possesses a chiral center at the ethyl group, meaning it exists as two non-superimposable mirror images (enantiomers). Different enantiomers of a drug can have vastly different biological activities and metabolic fates. Therefore, controlling the stereochemistry during synthesis is paramount.

A significant challenge lies in the development of highly enantioselective methods to produce a single desired enantiomer of this compound and its derivatives. mdpi.com While classical resolution methods can be used, they are often inefficient. Modern asymmetric synthesis presents a major opportunity. Recent advances in catalysis offer powerful tools for this purpose, including:

Transition Metal Catalysis: Chiral ligands coordinated to metals like palladium, iridium, or copper can catalyze asymmetric reactions, such as alkylations or hydrogenations, with high enantioselectivity. mdpi.com

Organocatalysis: Using small, chiral organic molecules as catalysts provides a metal-free alternative for asymmetric synthesis. mdpi.com

Enzymatic Synthesis: Enzymes like olefin reductases can catalyze reactions with exceptional stereo-control, offering a green and efficient route to chiral fluorinated compounds. the-innovation.org

Another avenue for future research is the selective functionalization of the this compound scaffold to create diverse libraries of analogues. nih.gov This could involve modifying the phenyl ring, the amide group, or the ethyl side chain. The development of novel C-H activation methods, for example, could allow for direct and selective installation of new functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials. researchgate.net These derivatization strategies are essential for exploring the structure-activity relationships (SAR) and optimizing the properties of lead compounds. nih.gov

Table 4: Catalytic Methods for Asymmetric Synthesis of Chiral Fluorinated Compounds

Catalytic MethodDescriptionExample Application
Transition Metal Catalysis Utilizes a chiral metal complex to induce stereoselectivity. mdpi.comIridium-catalyzed asymmetric allylic alkylation/fluorination of ketones. mdpi.com
Organocatalysis Employs a small chiral organic molecule as the catalyst. mdpi.comChiral aryl iodide-catalyzed enantioselective 1,2-difluorination of cinnamamides. mdpi.com
Enzymatic Catalysis Uses enzymes (e.g., reductases) to achieve high enantioselectivity under mild conditions. the-innovation.orgOYE1/OYE3 enzyme-catalyzed incorporation of trifluoroethyl groups into vinyl arenes. the-innovation.org
Phase-Transfer Catalysis Uses a chiral catalyst to shuttle reactants between aqueous and organic phases for asymmetric reactions. mdpi.comAsymmetric fluorination using chiral quaternary ammonium (B1175870) salt catalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(4-fluorophenyl)ethyl]acetamide, and how do reaction conditions influence yield?

  • The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-fluoroacetophenone derivatives with ethylamine followed by acetylation. Temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents significantly impact yields . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity product.

Q. How can structural integrity and purity of this compound be validated?

  • Use a combination of spectroscopic techniques:

  • NMR : Confirm the presence of the fluorophenyl group (¹⁹F NMR: δ -115 to -120 ppm) and acetamide protons (¹H NMR: δ 2.0–2.2 ppm for CH₃CO) .
  • HPLC-MS : Assess purity (>98%) and molecular weight (C₁₀H₁₂FNO: 195.21 g/mol) .
  • X-ray crystallography : Resolve stereochemistry if chiral centers are present .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

  • Employ density functional theory (DFT) to calculate logP (lipophilicity), pKa, and solubility. Tools like Gaussian or COSMO-RS provide insights into electronic effects of the fluorophenyl group and acetamide moiety .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies elucidate its binding mechanisms?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases, GPCRs). The fluorophenyl group may engage in hydrophobic interactions, while the acetamide forms hydrogen bonds .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (Kd, kon/koff) to validate computational predictions .

Q. What experimental designs are recommended for assessing the compound’s anticancer activity?

  • In vitro assays :

  • MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
  • Apoptosis detection via flow cytometry (Annexin V/PI staining) .
    • In vivo models : Xenograft mice studies with dose optimization (e.g., 10–50 mg/kg, oral/IP) and toxicity profiling (liver/kidney function tests) .

Q. How can structural analogs of this compound be leveraged to resolve contradictory bioactivity data?

  • Synthesize derivatives (e.g., nitro, hydroxy, or trifluoromethyl substitutions) and compare SAR:

  • Replace the fluorophenyl with bromophenyl (see ) to assess halogen effects on receptor affinity.
  • Modify the ethyl linker to a propyl group to study steric influences .
    • Use meta-analysis of existing data to identify trends (e.g., fluorinated analogs show enhanced BBB penetration) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Optimize catalytic systems (e.g., Pd/C for hydrogenation) to reduce byproducts.
  • Switch to continuous-flow reactors for safer handling of intermediates .
  • Validate batch consistency via DOE (design of experiments) to control critical parameters (pH, temperature) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported receptor binding affinities?

  • Replicate assays under standardized conditions (e.g., buffer pH 7.4, 25°C).
  • Cross-validate using orthogonal methods (e.g., SPR vs. ITC) .
  • Publish raw datasets to enable meta-analyses and reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.